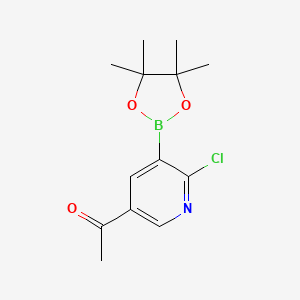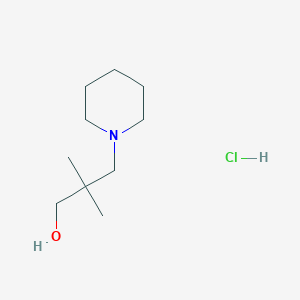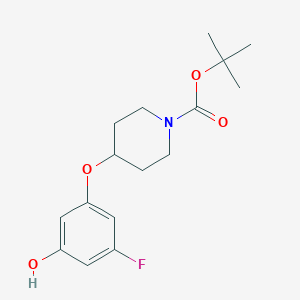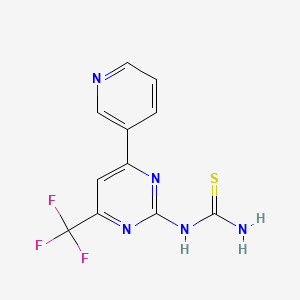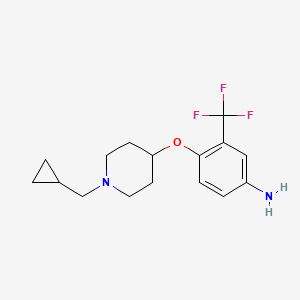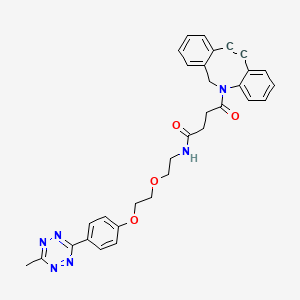
Methyltetrazine-PEG2-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-PEG2-DBCO is a versatile bioconjugation reagent featuring two unique functional groups: methyltetrazine and dibenzocyclooctyne. Methyltetrazine is a highly reactive moiety for click chemistry, while dibenzocyclooctyne is an azide-reactive cyclooctyne. The presence of the polyethylene glycol (PEG2) linker enhances solubility and reduces steric hindrance, making it an ideal choice for conjugating biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG2-DBCO is synthesized through a series of chemical reactions involving the coupling of methyltetrazine and dibenzocyclooctyne with a PEG2 linker. The synthesis typically involves the following steps:
Activation of Methyltetrazine: Methyltetrazine is activated using a suitable reagent to form a reactive intermediate.
Coupling with PEG2: The activated methyltetrazine is then coupled with a PEG2 linker under controlled conditions to form methyltetrazine-PEG2.
Introduction of Dibenzocyclooctyne: Finally, dibenzocyclooctyne is introduced to the methyltetrazine-PEG2 intermediate to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-PEG2-DBCO undergoes several types of chemical reactions, including:
Click Chemistry Reactions: Methyltetrazine reacts with trans-cyclooctene (TCO) through an inverse electron demand Diels-Alder reaction, forming a stable covalent bond
Copper-Free Click Chemistry: Dibenzocyclooctyne reacts with azides to form stable triazole rings without the need for copper catalysts
Common Reagents and Conditions
Methyltetrazine Reactions: Typically involve TCO as the reactant under mild conditions.
Dibenzocyclooctyne Reactions: Involve azides under copper-free conditions, making the reactions biocompatible
Major Products Formed
Tetrazine-TCO Adducts: Formed from the reaction of methyltetrazine with TCO.
Triazole Rings: Formed from the reaction of dibenzocyclooctyne with azides
Applications De Recherche Scientifique
Methyltetrazine-PEG2-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and modification of biomolecules, such as proteins and peptides, for imaging and tracking studies
Medicine: Utilized in drug delivery systems and the development of targeted therapeutics
Industry: Applied in the production of advanced materials and nanotechnology
Mécanisme D'action
Methyltetrazine-PEG2-DBCO exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine moiety reacts with TCO to form stable covalent bonds, while the dibenzocyclooctyne moiety reacts with azides to form triazole rings. These reactions are highly specific and occur under mild conditions, making them suitable for biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltetrazine-PEG4-DBCO: Similar to methyltetrazine-PEG2-DBCO but with a longer PEG linker, providing increased solubility and reduced steric hindrance.
Methyltetrazine-PEG2-NHS: Features an NHS ester group instead of dibenzocyclooctyne, used for amine-reactive conjugation
Uniqueness
This compound is unique due to its combination of methyltetrazine and dibenzocyclooctyne functional groups, allowing for dual click chemistry reactions. The PEG2 linker enhances solubility and reduces steric hindrance, making it an ideal choice for bioconjugation applications .
Propriétés
Formule moléculaire |
C32H30N6O4 |
|---|---|
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C32H30N6O4/c1-23-34-36-32(37-35-23)26-12-14-28(15-13-26)42-21-20-41-19-18-33-30(39)16-17-31(40)38-22-27-8-3-2-6-24(27)10-11-25-7-4-5-9-29(25)38/h2-9,12-15H,16-22H2,1H3,(H,33,39) |
Clé InChI |
LJLWQUVWXUTVLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




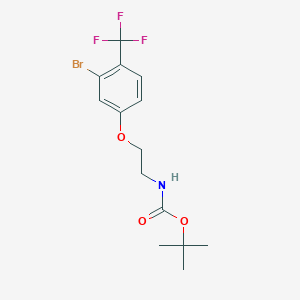
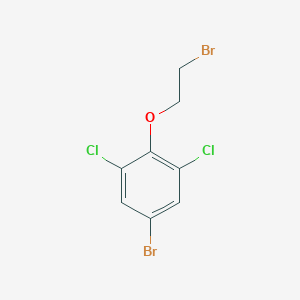
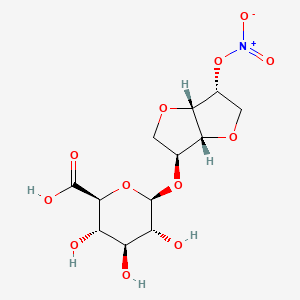
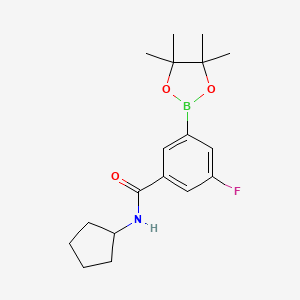
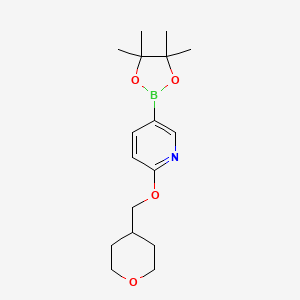
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
